molecular formula C9H21NO4S B15160068 4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid CAS No. 819849-82-6

4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid

Cat. No.: B15160068
CAS No.: 819849-82-6
M. Wt: 239.33 g/mol
InChI Key: DHPWUASIQYOICI-UHFFFAOYSA-N
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Description

4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is a chemical compound with a unique structure that includes both a hydroxyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid typically involves the reaction of a suitable amine with a sulfonic acid derivative. One common method is the reaction of 1-hydroxypentan-2-amine with butane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler amine.

Scientific Research Applications

4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound may have potential as a biochemical probe or as a component in the study of enzyme mechanisms.

    Medicine: Research may explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybutane-1-sulfonic acid
  • 4-Aminonaphthalene-1-sulfonic acid
  • Toluene-4-sulfonic acid

Uniqueness

4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

819849-82-6

Molecular Formula

C9H21NO4S

Molecular Weight

239.33 g/mol

IUPAC Name

4-(1-hydroxypentan-2-ylamino)butane-2-sulfonic acid

InChI

InChI=1S/C9H21NO4S/c1-3-4-9(7-11)10-6-5-8(2)15(12,13)14/h8-11H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

DHPWUASIQYOICI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)NCCC(C)S(=O)(=O)O

Origin of Product

United States

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